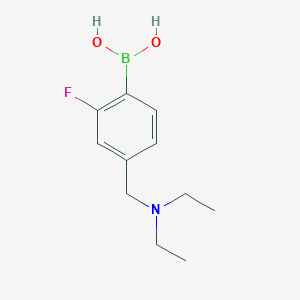

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

CAS No.: 1704064-27-6

Cat. No.: VC2888616

Molecular Formula: C11H17BFNO2

Molecular Weight: 225.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704064-27-6 |

|---|---|

| Molecular Formula | C11H17BFNO2 |

| Molecular Weight | 225.07 g/mol |

| IUPAC Name | [4-(diethylaminomethyl)-2-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3 |

| Standard InChI Key | ULUKGDOJHNTXSR-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O |

Introduction

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative with a specific chemical structure that includes a diethylamino group attached to a fluorophenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential reactivity. The compound's CAS number is 1704066-81-8, as reported by Parchem .

Applications

Boronic acids have diverse applications in medicinal chemistry, including roles as anticancer, antibacterial, and antiviral agents . They are also used as sensors and in drug delivery systems. While specific applications of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid are not detailed, its structure suggests potential utility in similar areas.

Research Findings

Research on boronic acids often focuses on their biological activities and synthetic methodologies. For instance, boronic acids have been used in the synthesis of depsipeptides via microwave-assisted reactions . Additionally, boronic acids like vaborbactam have been approved for use as β-lactamase inhibitors in combination with antibiotics .

Data Table

Given the limited specific data available for (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, a general data table for boronic acids can provide context:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume